(S,S,R,R)-Orlistat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

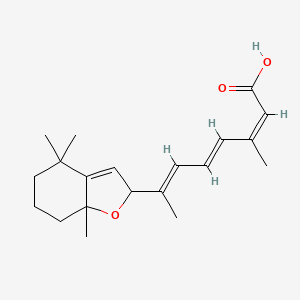

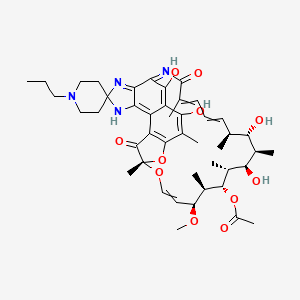

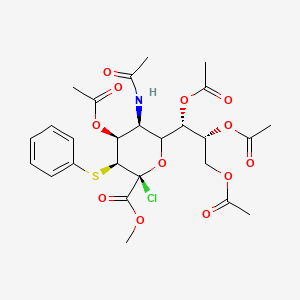

(S,S,R,R)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S,R,R)-Orlistat involves several stereoselective steps to ensure the correct configuration of the molecule. One common synthetic route starts with the preparation of the β-lactone ring, which is a key structural component of Orlistat. This is typically achieved through the reaction of a suitable β-hydroxy acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride.

The next step involves the stereoselective reduction of the β-lactone to form the desired stereoisomer. This can be accomplished using chiral catalysts or chiral auxiliaries to control the stereochemistry of the product. The final step is the esterification of the β-lactone with a fatty acid derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of chiral catalysts and auxiliaries is optimized to minimize the formation of undesired stereoisomers.

Chemical Reactions Analysis

Types of Reactions

(S,S,R,R)-Orlistat undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in Orlistat can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Oxidation: Orlistat can undergo oxidation reactions, particularly at the β-lactone ring, leading to the formation of various oxidized products.

Reduction: The β-lactone ring can also be reduced under specific conditions to form different stereoisomers.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or other chiral catalysts is commonly employed for reduction reactions.

Major Products

The major products formed from these reactions include various stereoisomers and oxidized derivatives of Orlistat, which can have different biological activities and properties.

Scientific Research Applications

(S,S,R,R)-Orlistat has several scientific research applications, including:

Chemistry: It is used as a model compound for studying stereoselective synthesis and the effects of stereochemistry on biological activity.

Biology: Researchers use Orlistat to study the mechanisms of lipase inhibition and the role of dietary fats in metabolism.

Medicine: Orlistat is widely studied for its potential in treating obesity and related metabolic disorders. It is also being investigated for its effects on lipid metabolism and cardiovascular health.

Industry: Orlistat is used in the development of weight loss supplements and pharmaceuticals. Its production and formulation are areas of active research and development.

Mechanism of Action

(S,S,R,R)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, Orlistat prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, which are necessary for absorption. This results in the excretion of undigested fats in the feces, reducing caloric intake and promoting weight loss.

Comparison with Similar Compounds

Similar Compounds

Tetrahydrolipstatin: A precursor to Orlistat with similar lipase inhibitory activity.

Cetilistat: Another lipase inhibitor used for the treatment of obesity, with a different chemical structure but similar mechanism of action.

Lipstatin: A natural product from which Orlistat is derived, also a potent lipase inhibitor.

Uniqueness

(S,S,R,R)-Orlistat is unique due to its specific stereochemistry, which is crucial for its biological activity. The stereoselective synthesis and precise control of its configuration make it a valuable compound for studying the effects of stereochemistry on drug activity and metabolism. Its effectiveness as a lipase inhibitor and its use in the treatment of obesity further highlight its importance in both research and clinical settings.

Properties

CAS No. |

111466-62-7 |

|---|---|

Molecular Formula |

C29H53NO5 |

Molecular Weight |

495.7 g/mol |

IUPAC Name |

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m0/s1 |

InChI Key |

AHLBNYSZXLDEJQ-YYGZZXRFSA-N |

SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Synonyms |

[2R-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1141054.png)

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)